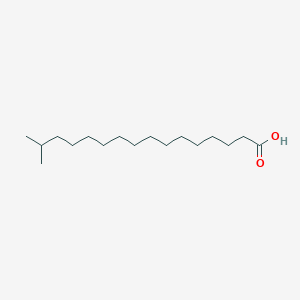

15-Methylhexadecanoic acid

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido palmítico 15-metilado se puede sintetizar mediante diversas reacciones químicas. Un método común implica la metilación del ácido palmítico utilizando yoduro de metilo en presencia de una base fuerte como el hidruro de sodio . La reacción generalmente ocurre en condiciones anhidras para evitar la hidrólisis del intermedio éster.

Métodos de producción industrial

La producción industrial del ácido palmítico 15-metilado a menudo implica la hidrogenación catalítica de ácidos grasos insaturados seguida de metilación. El proceso está optimizado para lograr altos rendimientos y pureza, y el producto final se purifica mediante destilación o cristalización .

Análisis De Reacciones Químicas

α-Oxidation

In Sorangium aurantiaca, deuterium-labeled 15-methylhexadecanoic acid undergoes α-oxidation , producing:

-

Iso-even fatty acids (e.g., iso-C₁₆:₀)

-

Hydroxylated derivatives : 2-hydroxy- and 3-hydroxy-iso-C₁₇:₀ .

Mechanism :

-

Oxidation at the α-carbon (adjacent to the methyl branch).

-

Subsequent decarboxylation shortens the chain by one carbon .

β-Oxidation

Limited evidence suggests partial β-oxidation in S. aurantiaca, yielding odd-chain fatty acids (e.g., iso-C₁₅:₀) .

Role in Rumen Fermentation

This compound correlates with microbial activity in ruminants:

-

Positive association with microbial crude protein (MCP) synthesis (ρ = 0.82 for iso-C₁₇:₀) .

-

Negatively correlated with ammonia-N (ρ = -0.73), indicating ties to efficient nitrogen utilization .

| Parameter | Correlation Coefficient (ρ) | Significance |

|---|---|---|

| MCP synthesis | 0.82 | P < 0.05 |

| Acetate proportion | -0.69 | P < 0.05 |

Enzymatic Modifications

-

Hydroxylation : Forms 2- and 3-hydroxy derivatives in S. aurantiaca, confirmed via GC-MS .

-

Esterification : Incorporated into complex lipids (e.g., phospholipids) in bacterial membranes .

Stability and Reactivity

Aplicaciones Científicas De Investigación

Lipid Science and Biochemistry

15-Methylhexadecanoic acid plays a significant role in lipid research, particularly in the study of branched-chain fatty acids (BCFAs). These compounds are essential for maintaining cellular membrane integrity and fluidity, especially in bacteria. The presence of branched-chain fatty acids like this compound can influence membrane properties and affect how bacteria respond to environmental stresses such as temperature changes and toxic conditions .

Key Findings:

- BCFAs are critical for membrane fluidity, allowing bacteria to adapt to varying environmental conditions .

- The fatty acid is synthesized via specific elongation enzymes, which are crucial for bacterial growth and development .

Microbial Taxonomy

In microbiology, the composition of fatty acids, including this compound, serves as a taxonomic marker for certain bacterial species. The unique profile of iso- and anteiso-fatty acids can help differentiate between bacterial strains and provide insights into their ecological roles .

Application Example:

- Studies have shown that the fatty acid composition can indicate the metabolic pathways utilized by different bacteria, aiding in the classification and understanding of microbial communities .

Cancer Research

Recent studies have highlighted the potential anti-cancer properties of this compound. Research indicates that this compound may selectively induce apoptosis (programmed cell death) in cancer cells. This effect has been observed in model organisms such as Caenorhabditis elegans, where the presence of monomethyl branched-chain fatty acids (including this compound) was linked to growth inhibition in cancerous cells .

Research Insights:

- The compound has been shown to affect gene expression related to apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .

- Further research is needed to fully understand its mechanisms and efficacy in human cancer models.

Potential Therapeutic Uses

Beyond its applications in research, there is growing interest in the therapeutic potential of this compound. Its possible anti-inflammatory properties make it a candidate for further investigation in treating inflammatory diseases .

Research Directions:

- Investigations into its role as an internal standard in lipid studies highlight its utility in various biochemical analyses .

- The compound's safety profile needs thorough evaluation before any clinical applications can be considered.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Lipid Science | Study of membrane fluidity and integrity | Influences bacterial adaptation to stress |

| Microbial Taxonomy | Taxonomic marker for bacterial classification | Unique fatty acid profiles aid differentiation |

| Cancer Research | Induction of apoptosis in cancer cells | Selective growth inhibition observed |

| Therapeutic Potential | Possible anti-inflammatory applications | Requires further investigation |

Mecanismo De Acción

El mecanismo por el cual el ácido palmítico 15-metilado ejerce sus efectos implica su incorporación en las membranas celulares, donde influye en la fluidez y la función de la membrana. También puede sufrir transformaciones enzimáticas para formar lípidos bioactivos que participan en las vías de señalización. Por ejemplo, se puede convertir en palmitoiletanolamida, que tiene propiedades antiinflamatorias .

Comparación Con Compuestos Similares

El ácido palmítico 15-metilado es similar a otros ácidos grasos metilados como:

- Ácido 14-metilhexadecanoico

- Ácido 12-metiltetradecanoico

- Palmitato de metilo

- Ácido isopalmítico

- Ácido isosteárico

Unicidad

Lo que diferencia al ácido palmítico 15-metilado es su metilación específica en el carbono 15, que puede influir en sus propiedades físicas y químicas, lo que lo hace distinto en términos de reactividad y actividad biológica .

Actividad Biológica

15-Methylhexadecanoic acid, also known as iso C17 fatty acid, is a branched-chain fatty acid with the molecular formula and a molecular weight of 270.5 Da. This compound has garnered attention in various fields due to its potential biological activities, particularly its anti-inflammatory and antimicrobial properties.

- Molecular Formula:

- Molecular Weight: 270.5 Da

- CAS Registry Number: 1603-03-8

- Other Names: Methyl isoheptadecanoate

Sources and Occurrence

This compound is found in various natural sources including:

- Bovine milk fat

- The fat of one-humped camels (C. dromedarius)

- Sika deer preorbital gland secretions, where it constitutes over 29% of the volatile compounds .

1. Anti-inflammatory Potential

Research indicates that branched-chain fatty acids (BCFAs), including this compound, exhibit anti-inflammatory properties. A study highlighted the role of BCFAs in modulating inflammatory responses in bovine models, suggesting their potential utility in reducing inflammation in various conditions .

2. Antimicrobial Activity

This compound has been identified as having antimicrobial properties. A study involving endophytic fungi and bacteria from the Amazonian palm tree Astrocaryum sciophilum demonstrated that certain fatty acids, including this compound, exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations in the tens of µg/mL range .

Case Studies

- Antibacterial Lipids from Amazonian Palm : In this study, researchers isolated several fatty acids from Luteibacter sp., including 15-methyl-(9Z)-hexadecenoic acid, which showed significant antibacterial activity against MRSA. The structural characterization was performed using advanced techniques such as liquid chromatography coupled with tandem mass spectrometry (UPHLC-HRMS/MS) to confirm the biological activity of these compounds .

- Volatile Compounds in Sika Deer : A study analyzed the preorbital gland secretions from female sika deer and found that branched-chain carboxylic acids, including this compound, were present in significant amounts. This discovery marks the first report of such fatty acids from ungulate preorbital glands, indicating a potential role in communication or signaling among these animals .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

15-methylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUXHTGBZYEGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166853 | |

| Record name | Hexadecanoic acid, 15-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-03-8 | |

| Record name | 15-Methylhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanoic acid, 15-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 15-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Methylhexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECANOIC ACID, 15-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8I04ZY2JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.